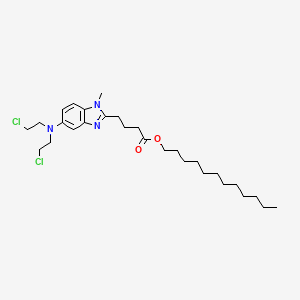
Psb-CB5
Übersicht
Beschreibung
PSB CB5 is a chemical compound known for its role as a selective antagonist of the G protein-coupled receptor GPR18. It is the first selective antagonist characterized for this receptor, with an inhibitory concentration (IC50) of 279 nanomolar. The compound exhibits significant selectivity over related receptors, including cannabinoid receptor 1, cannabinoid receptor 2, and G protein-coupled receptor 55 .
Wissenschaftliche Forschungsanwendungen
PSB CB5 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um den G-Protein-gekoppelten Rezeptor GPR18 und seine Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die physiologischen Funktionen von GPR18 in verschiedenen biologischen Systemen zu untersuchen, einschließlich menschlicher Spermien
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, wird PSB CB5 bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf GPR18 abzielen
Wirkmechanismus
PSB CB5 entfaltet seine Wirkung, indem es selektiv den G-Protein-gekoppelten Rezeptor GPR18 antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Acrosom-Exocytose in menschlichen Spermien. Durch die Hemmung des Rezeptors blockiert PSB CB5 die Wirkung von endogenen Liganden wie Arachidonoylglycin, wodurch die damit verbundenen Signalwege moduliert werden .
Wirkmechanismus
Target of Action
Psb-CB5 is a compound that acts as an antagonist at the former orphan receptor GPR18 . GPR18 is a G protein-coupled receptor that is involved in various physiological processes. This compound is the first selective antagonist characterized for this receptor, with an IC50 of 279nM . It exhibits good selectivity over related receptors, with over 36x selectivity vs CB1 and GPR55, and 14x vs CB2 .
Mode of Action
This compound interacts with its target, the GPR18 receptor, by binding to it and inhibiting its activation . This inhibition prevents the receptor from carrying out its normal function, which can lead to changes in the physiological processes that the receptor is involved in.
Biochemical Pathways
The GPR18 receptor is thought to play a role in several physiological processes, including pain perception, immune response, and regulation of intraocular pressure .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Psb-CB5 plays a significant role in biochemical reactions. It interacts with the G protein-coupled receptor 18 (GPR18), acting as an antagonist . This interaction is characterized by an IC50 of 279nM, indicating a strong binding affinity .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the GPR18 receptor . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the GPR18 receptor . As an antagonist, it inhibits the activation of this receptor, leading to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At certain dosages, it has been shown to significantly reduce weight gain in rats
Metabolic Pathways
Given its interaction with the GPR18 receptor, it is likely to be involved in pathways related to this receptor’s function .
Transport and Distribution
Its interaction with the GPR18 receptor suggests that it may be localized to areas where this receptor is expressed .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with the GPR18 receptor
Vorbereitungsmethoden
The synthesis of PSB CB5 involves the formation of a bicyclic imidazole-4-one derivative. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenylmethanol with a suitable phenyl derivative to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the bicyclic imidazole-4-one structure.
Final Product Formation:
Industrial production methods for PSB CB5 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Analyse Chemischer Reaktionen
PSB CB5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Methoxygruppe, können zur Bildung verschiedener Analoga führen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
PSB CB5 ist einzigartig aufgrund seiner hohen Selektivität für GPR18 gegenüber anderen verwandten Rezeptoren. Ähnliche Verbindungen umfassen:
O-1918: Ein weiterer Antagonist, der auf GPR18 abzielt, aber nicht die Selektivität von PSB CB5 aufweist.
CID-16020046: Eine Verbindung mit Aktivität sowohl gegen GPR18 als auch gegen den G-Protein-gekoppelten Rezeptor 55, jedoch mit geringerer Selektivität im Vergleich zu PSB CB5
Die Einzigartigkeit von PSB CB5 liegt in seiner Fähigkeit, GPR18 selektiv zu hemmen, ohne andere Rezeptoren signifikant zu beeinflussen, was es zu einem wertvollen Werkzeug für die Forschung macht.
Eigenschaften
IUPAC Name |
(2Z)-2-[[3-[(4-chlorophenyl)methoxy]phenyl]methylidene]-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-16-7-5-14(6-8-16)13-25-17-4-1-3-15(11-17)12-18-19(24)23-9-2-10-26-20(23)22-18/h1,3-8,11-12H,2,9-10,13H2/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBQRMOGMULGPP-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N=C2SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)/N=C2SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031964 | |
| Record name | CID-85469571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-30-8 | |
| Record name | PSB-CB5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CID-85469571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSB-CB5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75Q5Q6F7LA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
